molecular formula C15H14N2O5 B6558803 N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1040664-10-5

N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No. B6558803
CAS RN: 1040664-10-5
M. Wt: 302.28 g/mol
InChI Key: WJKYNQLLKSSKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of acetaminophen (also known as paracetamol), which is a widely used over-the-counter medication . Acetaminophen is known to be a potent and selective reversible COX-2 inhibitor .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as paracetamol are synthesized through various methods, including the acetylation of 4-aminophenol .

Scientific Research Applications

Inhibition of COX-2 Enzyme

“N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” is reported to be a potent and selective reversible inhibitor of COX-2 . COX-2 is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin . This compound inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 µM, respectively .

Anti-Inflammatory Activity

This compound has shown anti-inflammatory activity in the carageenan-induced foot pad edema assay . This suggests that it could potentially be used in the treatment of inflammatory conditions.

Potential Role in Lipid Biochemistry

The compound is part of the research area of lipid biochemistry . It could potentially play a role in the study of lipid mediators and their roles in inflammation and other biological processes .

Role in Prostaglandin Biosynthesis

“N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” plays important roles in prostaglandin biosynthesis in inflammatory cells and the central nervous system . This could potentially make it useful in the study of these processes and the development of drugs targeting them .

Potential Use in Pharmaceutical Development

Given its roles in COX-2 inhibition and prostaglandin biosynthesis, this compound could potentially be used in the development of new pharmaceuticals . However, more research would be needed to fully explore this potential application.

Antioxidant Activity

While not directly related to “N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide”, compounds derived from similar structures have been studied for their antioxidant activity . It’s possible that this compound could also exhibit similar properties, but further research would be needed to confirm this.

properties

IUPAC Name

N-(4-acetamidophenyl)-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-9(18)16-10-3-5-11(6-4-10)17-15(20)13-7-12(19)14(21-2)8-22-13/h3-8H,1-2H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKYNQLLKSSKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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